molecular formula C14H16N2O2 B1475325 2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid CAS No. 1987650-38-3

2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid

Cat. No. B1475325
CAS RN: 1987650-38-3
M. Wt: 244.29 g/mol
InChI Key: YJFMLSFWPHRBDA-UHFFFAOYSA-N
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Description

The compound “2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)phenyl)acetic acid” is a complex organic molecule that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . Pyrazole derivatives are known for their varied biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through reactions involving hydrazine and diketones . For instance, 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine was synthesized from the reaction of 1-(thiazolo[4,5-b]pyridine-2-yl)hydrazine and acetylacetone .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, has been characterized by single-crystal X-ray structure determination as well as 1H and 13C NMR spectroscopy . The molecule consists of a pyridine-thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .

Scientific Research Applications

Facile Synthesis and Characterization

Researchers have focused on the synthesis and characterization of pyrazole derivatives, noting their potential for various applications due to unique structural properties. For instance, the synthesis of new pyrazole compounds through the condensation of malon anilic acid hydrazide with substituted phenyl benzeneazo acetyl acetone has been explored, highlighting the potential for creating novel materials with specific properties (Pareek, Joseph, & Seth, 2010).

Structural and Spectral Investigations

The structural and spectral analysis of pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has provided insights into their molecular structures, aiding in the development of new compounds with targeted properties. These studies employ techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, contributing to a deeper understanding of the compound's characteristics (Viveka et al., 2016).

Lithiation Studies

Lithiation reactions of pyrazole compounds have been investigated, revealing their chemical behavior and providing a pathway for the development of new chemical synthesis methods. Such studies are fundamental for expanding the utility of pyrazole derivatives in synthetic chemistry (Micetich, 1970).

Molecular Docking Studies

Molecular docking studies on pyrazole derivatives have been conducted to explore their potential interactions with biological targets. For example, research into the binding interactions of specific pyrazole compounds with human prostaglandin reductase offers insights into their potential therapeutic applications (Nayak & Poojary, 2019).

Crystal Structure Analysis

The analysis of crystal structures of pyrazole derivatives provides valuable information on their conformational isomerism and potential for forming inclusion complexes. Such research contributes to the understanding of the compound's physical and chemical properties, which is crucial for its application in materials science (Foces-Foces et al., 1996).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications in various fields such as medicine and materials science. Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could be a promising candidate for drug development .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes and receptors, contributing to their diverse pharmacological effects .

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bonding interactions . This interaction could lead to changes in the conformation or activity of the target, thereby altering its function .

Biochemical Pathways

For instance, imidazole and pyrazole derivatives have been found to exhibit antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antioxidant activities, among others . These activities suggest that these compounds may affect multiple biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

A related compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . These properties could influence the compound’s absorption, distribution, metabolism, and excretion (ADME), thereby affecting its bioavailability .

Result of Action

Related compounds have been reported to exhibit potent antileishmanial and antimalarial activities . For instance, one compound displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .

Action Environment

For instance, the solubility of a related compound was found to be very high in saline at pH 7 , suggesting that pH could influence the compound’s solubility and, consequently, its bioavailability and efficacy .

properties

IUPAC Name

2-[4-[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-10-7-11(2)16(15-10)9-13-5-3-12(4-6-13)8-14(17)18/h3-7H,8-9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFMLSFWPHRBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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